

An In-depth Technical Guide to the Physicochemical Properties of Cupric Glycinate

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Compound of Interest

Compound Name: Cupric glycinate

Cat. No.: B3051312

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Introduction: **Cupric glycinate**, known systematically as bis(glycinato)copper(II), is a coordination complex formed between the copper(II) ion (Cu^{2+}) and two glycinate ligands.[1] This metal-amino acid chelate exists in several forms, including anhydrous ($\text{C}_4\text{H}_8\text{CuN}_2\text{O}_4$) and hydrated states (monohydrate and dihydrate), and as cis and trans geometric isomers.[1][2] Its high bioavailability as a copper source makes it a compound of significant interest in nutrition, animal feed, and pharmaceutical research.[3][4] For drug development professionals, understanding its fundamental physicochemical properties is crucial for formulation, stability testing, and predicting its behavior in biological systems. This guide provides a comprehensive overview of these properties, supported by experimental data and methodologies.

Core Physicochemical Properties

Cupric glycinate is a blue crystalline solid, with the specific shade and crystal habit depending on its hydration state and isomeric form.[2][3][5] The monohydrate typically appears as deep-blue needles, while the dihydrate is a light blue powder.[4][5] The compound is generally stable under standard storage conditions.[3][6]

Property	Value	References
Chemical Formula	C ₄ H ₈ CuN ₂ O ₄ (Anhydrous) C ₄ H ₁₀ CuN ₂ O ₅ (Monohydrate)	[1][5][7]
Molecular Weight	211.66 g/mol (Anhydrous) 229.67 g/mol (Monohydrate) 247.69 g/mol (Dihydrate)	[2][5]
Appearance	Blue to dark blue solid/crystals	[1][2][3]
Isomerism	Exists as cis and trans geometric isomers	[1][8][9]
Density	2.029 g/cm ³ (cis-monohydrate)	[1]
pH (Aqueous Solution)	> 7.0 (Basic)	[4][5]

Solubility Profile

Cupric glycinate's solubility is a critical factor for its formulation and absorption. While generally described as water-soluble, quantitative data indicates its solubility is limited.[3][5] It exhibits poor solubility in most nonpolar organic solvents.

Solvent	Solubility	References
Water	0.18 g/100 mL (at 0 °C) 0.52 g/100 mL (at 25 °C)	[1]
Alcohol (Ethanol)	Slightly soluble	[1][3][4]
Hydrocarbons	Insoluble	[3]
Ethers	Insoluble	[3]
Ketones	Insoluble	[3]
DMF, DMSO, Pyridine	Soluble	[1]

Stability and Reactivity

The thermal stability of **cupric glycinate** has been characterized by thermogravimetric analysis (TGA). The hydrated forms lose water molecules at specific temperatures before the organic ligand begins to decompose. The compound is incompatible with strong oxidizing agents and acids.[6]

Form	Thermal Event	Temperature	References
Dihydrate	Loss of first H ₂ O	103 °C	[2]
Dihydrate	Loss of second H ₂ O	140 °C	[2]
Monohydrate	Loss of H ₂ O	123 °C	[2]
Anhydrous	Onset of decomposition	~212-228 °C	[1][2]

Structural and Spectroscopic Characterization

Crystal Structure

The structure of **cupric glycinate** has been determined by X-ray diffraction. In the common cis-monohydrate isomer, the copper(II) ion is in a distorted octahedral coordination environment. [10] Two glycinate ligands act as bidentate chelators, coordinating through one nitrogen and one oxygen atom in the equatorial plane. The axial positions are occupied by a water molecule and a weakly coordinated oxygen atom from an adjacent complex.[7][10]

Parameter	Value (cis-monohydrate)	References
Crystal System	Orthorhombic	[1]
Space Group	P2 ₁ 2 ₁ 2 ₁	[1][7]
Lattice Constants	a = 5.1920 Å b = 10.6850 Å c = 13.5535 Å α, β, γ = 90°	[7]
Formula Units (Z)	4	[1]

Spectroscopic Properties

Spectroscopy is essential for identifying **cupric glycinate** and distinguishing between its isomers.

- Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for differentiating the cis and trans isomers due to their different symmetries.[1][8] The coordination of the amino and carboxylate groups to the copper ion results in characteristic shifts in their vibrational frequencies compared to free glycine.

Wavenumber (cm ⁻¹)	Assignment	References
3356 - 3250	N-H stretching of coordinated amino group	[11]
~1640	Symmetric deformation of crystal-bound water	[11]
~1578	C=O stretching of coordinated carboxyl group	[11]
~1408	C-O stretching of coordinated carboxyl group	[11]
~486	Cu-N vibration	[11]

- UV-Visible (UV-Vis) Spectroscopy: The blue color of the complex is due to the absorption of light in the orange region of the visible spectrum (around 600-650 nm), corresponding to d-d electronic transitions of the central copper(II) ion.[8][12] The position of the maximum absorption wavelength (λ_{max}) is sensitive to the ligand field and coordination geometry.[8]

Experimental Protocols

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

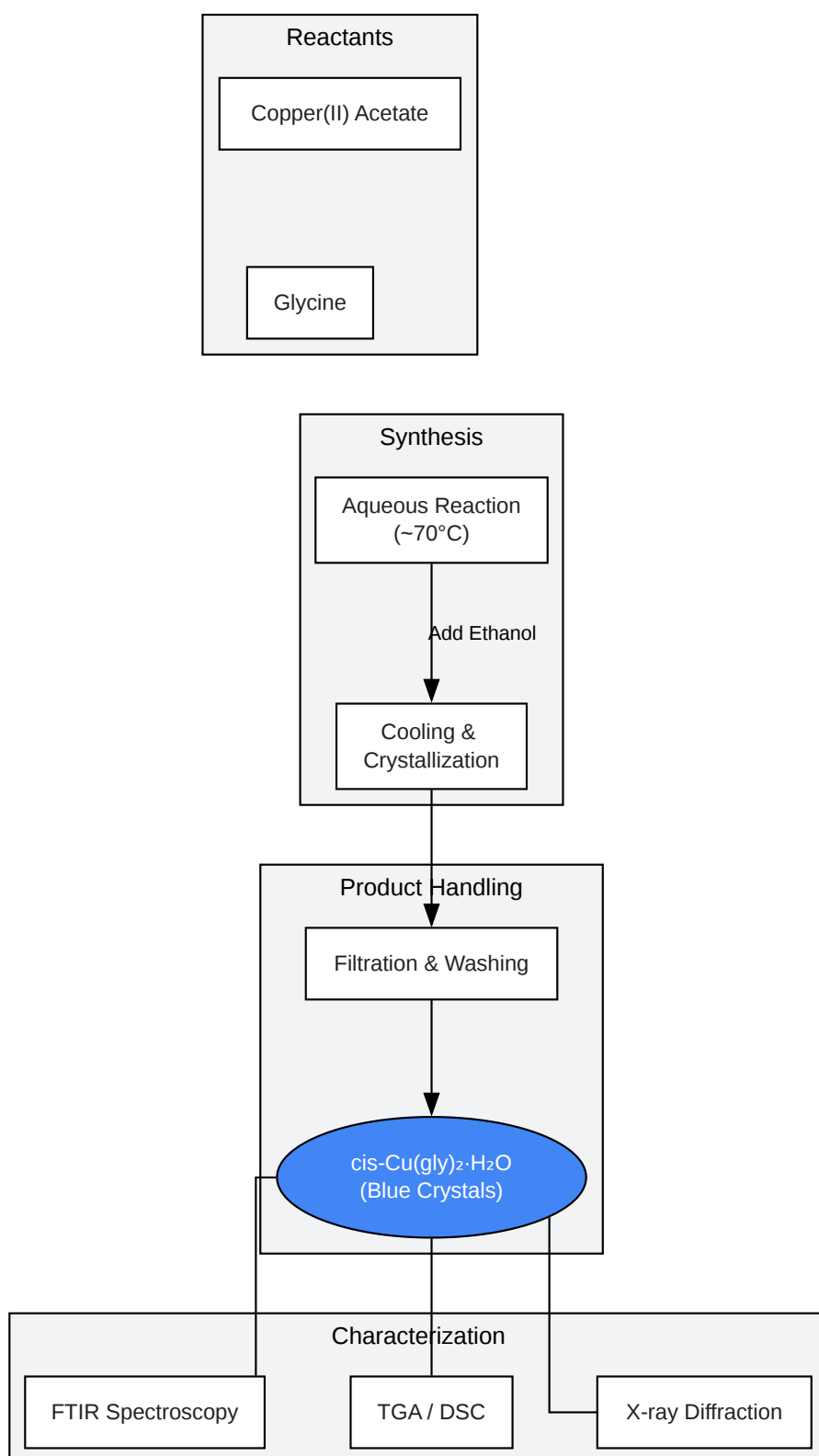
This protocol is adapted from established methods involving the reaction of copper(II) acetate and glycine.[1][12]

- Dissolution of Reactants: Dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of deionized water with gentle heating (to ~70 °C). In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.

- **Reaction:** Add the hot glycine solution to the copper acetate solution while stirring.
- **Precipitation:** Add 25 mL of heated ethanol to the reaction mixture.
- **Crystallization:** Allow the mixture to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
- **Isolation:** Collect the resulting blue needle-like crystals by vacuum filtration.
- **Washing and Drying:** Wash the crystals with a small amount of cold ethanol and then ether. Allow the product to air-dry.

Characterization Methods

- **Infrared Spectroscopy (KBr Pellet Method):**
 - Thoroughly grind a small amount of the synthesized complex (1-2 mg) with approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
 - Transfer the fine powder to a pellet press.
 - Apply pressure to form a transparent or translucent disk.
 - Place the KBr disk in the sample holder of an FTIR spectrometer and acquire the spectrum.[\[8\]](#)
- **Thermogravimetric Analysis (TGA):**
 - Place a small, accurately weighed sample (5-10 mg) into a TGA sample pan (typically alumina or platinum).
 - Place the pan in the TGA furnace.
 - Heat the sample under a controlled inert atmosphere (e.g., nitrogen gas) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).
 - Record the mass loss as a function of temperature to determine dehydration and decomposition points.[\[13\]](#)

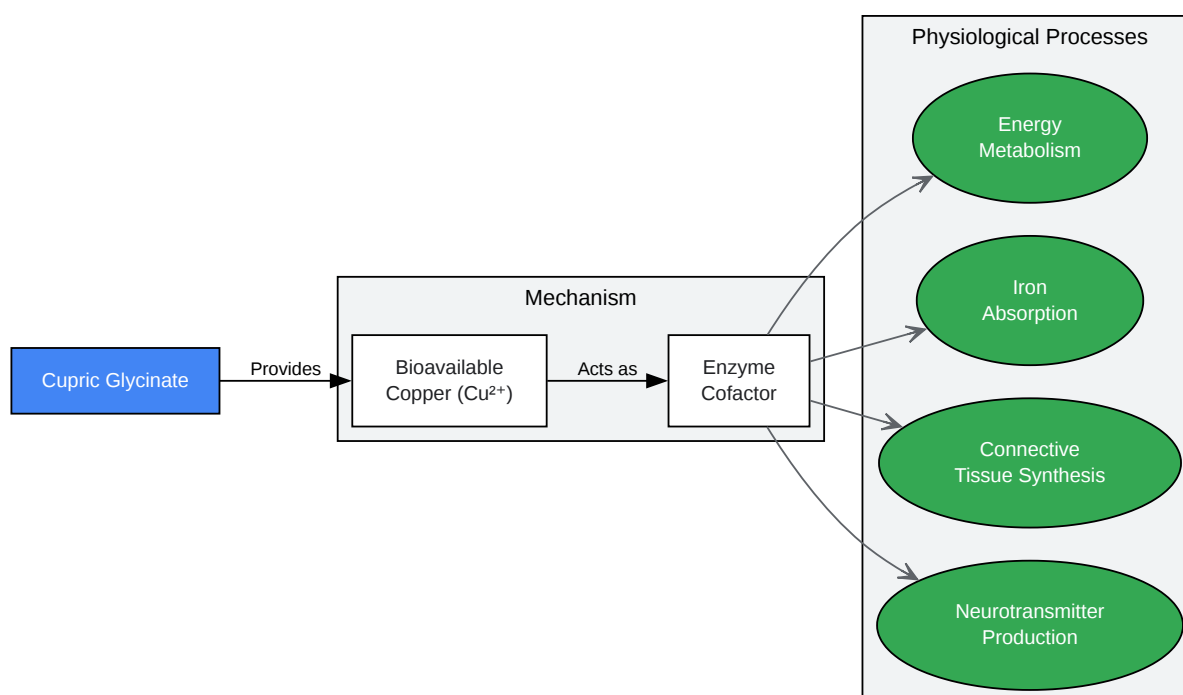


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Synthesis and Characterization Workflow for **Cupric Glycinate**.

Biological Relevance and Drug Development

Cupric glycinate serves as a highly bioavailable source of copper, an essential trace element. [3] Copper is a critical cofactor for numerous enzymes involved in fundamental physiological processes, including energy metabolism (cytochrome c oxidase), iron metabolism (ceruloplasmin), and connective tissue formation (lysyl oxidase). [3][14] In drug development, copper complexes are being explored for their therapeutic potential in treating inflammatory conditions and certain cancers, particularly those resistant to platinum-based drugs. [14][15] The chelation of copper with ligands like glycine can enhance its delivery and modulate its biological activity.



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Key Biological Roles of Copper Supplemented by **Cupric Glycinate**.

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